REACTION_CXSMILES
|
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]1[O:16][CH:15]1[CH2:17][OH:18]>O.[OH-].[Li+]>[CH2:1]([S:13][CH2:14][CH:15]([OH:16])[CH2:17][OH:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.63 g
|
Type
|
catalyst
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 90°-100° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated at 90°-95° C for an additional 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated by vacuum distillation in a yield of 41.3 grams (50% of theory) boiling at 158°-178° C/0.05-0.15 mm
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)SCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |